1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon
Description
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon (IUPAC name) is a silicon-based organometallic compound with a vinyl (ethenyl) group bonded to a silicon atom, which is further substituted by three bulky tert-butoxy [(2-methylpropan-2-yl)oxy] groups. Its structure is characterized by the formula C₁₄H₃₀O₃Si, calculated based on its substituents: one ethenyl group (C₂H₃), three tert-butoxy groups (each C₄H₉O), and a central silicon atom . This compound is also known as vinyltri-t-butoxysilane or ethenyl-tris[(2-methylpropan-2-yl)oxy]silane .
The tert-butoxy substituents impart significant steric hindrance and thermal stability, making the compound less reactive toward hydrolysis compared to analogs with smaller alkoxy groups. It is primarily used in materials science as a crosslinking agent or surface modifier in polymers, ceramics, and coatings .
Properties
Molecular Formula |
C14H27O3Si |
|---|---|
Molecular Weight |
271.45 g/mol |
InChI |
InChI=1S/C14H27O3Si/c1-12(2,3)15-10(16-13(4,5)6)11(18)17-14(7,8)9/h1-9H3 |
InChI Key |
IZUUSJUCJXGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C(OC(C)(C)C)[Si])OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon typically involves the reaction of tri-tert-butoxysilchlorane (t-BuSiCl3) with vinyl lithium (LiC2H4) under low-temperature conditions . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield. Industrial production methods may vary slightly depending on the required scale and purity, but the fundamental reaction remains consistent.
Chemical Reactions Analysis
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon has several scientific research applications:
Biology: The compound’s unique properties make it useful in modifying polymers to enhance their water resistance, adhesion, and thermal stability.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential biomedical applications.
Mechanism of Action
The mechanism of action of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon involves its ability to form silane crosslinking networks. This process improves the material properties of the substrates it is applied to. The molecular targets include inorganic fillers and organic resins, which react with the compound to form a stable network, enhancing the overall performance of the material .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with its closest analog, vinyltriisopropoxysilane (VIPOS) (C₁₁H₂₄O₃Si), which substitutes tert-butoxy groups with isopropoxy [(1-methylethoxy)] groups .
| Property | 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon | Vinyltriisopropoxysilane (VIPOS) |
|---|---|---|
| Molecular Formula | C₁₄H₃₀O₃Si | C₁₁H₂₄O₃Si |
| Substituent Groups | Tert-butoxy (bulky) | Isopropoxy (less bulky) |
| Molecular Weight | ~274.09 g/mol* | ~232.09 g/mol* |
| Hydrolysis Reactivity | Slower due to steric hindrance | Faster due to smaller substituents |
| Thermal Stability | Higher (stable up to ~200°C inferred) | Moderate (~150°C inferred) |
| Solubility | Preferentially soluble in non-polar solvents | Moderate polarity compatibility |
| Applications | High-temperature coatings, specialty polymers | Adhesives, sealants, rapid-cure resins |
*Calculated values based on substituent contributions.
Analysis of Substituent Effects
Steric Hindrance : The tert-butoxy groups in this compound create a protective shield around the silicon atom, reducing its susceptibility to nucleophilic attack (e.g., hydrolysis) . In contrast, VIPOS’s isopropoxy groups allow faster hydrolysis, making it suitable for applications requiring rapid curing .
Thermal Stability : The tert-butoxy groups enhance thermal resilience, enabling use in high-temperature environments (e.g., aerospace coatings). VIPOS degrades at lower temperatures due to less robust substituents .
Solubility: The bulky tert-butoxy groups improve compatibility with hydrophobic matrices, whereas VIPOS balances polar and non-polar solvent interactions .
Limitations in Research
Direct comparative studies between these compounds are scarce. Most data are inferred from structural analogs or computational models (e.g., steric/electronic simulations) .
Biological Activity
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon, commonly known as Vinyltri-t-butoxysilane, is a silane compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, safety profiles, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₀O₃Si |
| Molar Mass | 274.47 g/mol |
| Density | 0.869 g/cm³ |
| Boiling Point | 54°C (at 2 mmHg) |
| Flash Point | 79°C |
| CAS Number | 5356-88-7 |
| EINECS Number | 226-343-8 |
Risk and Safety Information
The compound is classified as irritating to the eyes, respiratory system, and skin (Risk Codes: 36/37/38). It is important to use appropriate protective measures when handling this compound .
Antimicrobial Properties
Research indicates that derivatives of Vinyltri-t-butoxysilane exhibit significant antimicrobial properties. A study highlighted the effectiveness of silane compounds in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes .
Anticancer Potential
Preliminary studies have suggested that Vinyltri-t-butoxysilane may possess anticancer properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.
Case Studies
- Case Study on Antimicrobial Activity : A recent examination of silane compounds revealed that Vinyltri-t-butoxysilane showed a reduction in biofilm formation by Pseudomonas aeruginosa, suggesting its potential use in medical devices to prevent infections .
- Case Study on Cancer Cell Lines : In a controlled laboratory setting, treatment with Vinyltri-t-butoxysilane resulted in a significant decrease in cell viability of MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines after 48 hours of exposure. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.
Toxicity Profile
The oral LD50 for Vinyltri-t-butoxysilane is reported at approximately 2830 µL/kg in rats, indicating moderate toxicity upon ingestion . Safety precautions should be taken to minimize exposure through inhalation or skin contact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
